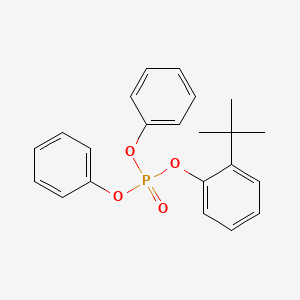

tert-Butylphenyl diphenyl phosphate

CAS No.: 83242-23-3

Cat. No.: VC8473711

Molecular Formula: C22H23O4P

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83242-23-3 |

|---|---|

| Molecular Formula | C22H23O4P |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | (2-tert-butylphenyl) diphenyl phosphate |

| Standard InChI | InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 |

| Standard InChI Key | VDIFKDMFGPIVCQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

| Boiling Point | 473 to 500 °F at 5 mm Hg (NTP, 1992) BP: 261 °C at 6 mm Hg |

| Flash Point | 435 °F (NTP, 1992) |

| Melting Point | -21 °C /pour point/ |

Introduction

Chemical Identity and Physical Properties

BPDP, registered under CAS No. 56803-37-3, is characterized by a molecular weight of 382.39 g/mol and a density of 1.180 g/cm³ at 25°C . Its structure comprises a central phosphorus atom bonded to two phenyl groups and one tert-butylphenyl group, conferring both hydrophobic and flame-retardant properties. The compound exhibits low water solubility (<0.1 g/100 mL at 21°C) , high thermal stability (boiling point: 245–260°C) , and a flash point of 224°C , making it suitable for high-temperature applications.

Table 1: Key Physical Properties of BPDP

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Density (25°C) | 1.180 g/cm³ | |

| Boiling Point | 245–260°C | |

| Water Solubility (21°C) | <0.1 g/100 mL | |

| Viscosity (25°C) | 53 cSt | |

| Refractive Index | 1.555 |

BPDP exists as a low-melting solid or viscous liquid, depending on temperature, and is soluble in organic solvents such as acetone and ethyl acetate . Its pour point of -25°C ensures fluidity in cold environments, a critical feature for industrial formulations .

Synthesis and Industrial Production

BPDP is synthesized via the reaction of tert-butylphenol with phosphoryl chloride, followed by esterification with diphenyl phosphate. This two-step process yields a high-purity product, though residual reactants and byproducts (e.g., hydrochloric acid) require rigorous purification . Industrial production is concentrated in regions with robust chemical manufacturing infrastructure, including East Asia and Europe, where it is classified under the EC number 260-391-0 .

Global consumption of BPDP has grown steadily since the late 1990s, driven by its adoption as a PBDE alternative. Market reports indicate a compound annual growth rate (CAGR) of 4.2% from 1997 to 2019, with projected expansion through 2046 . Primary applications include:

-

Flame retardants: BPDP accounts for 12% of the organophosphate ester (OPE) market, used in plastics, textiles, and electronics .

-

Plasticizers: It enhances the flexibility of polyvinyl chloride (PVC) and polyurethane foams .

-

Electrochemical sensors: BPDP serves as a heparin sensor component due to its ionic conductivity .

Environmental Persistence and Biodegradation

BPDP’s environmental fate is mediated by microbial activity and abiotic hydrolysis. Studies in sediment-water microcosms demonstrate that 37% of BPDP mineralizes to within 8 weeks in agriculturally impacted ecosystems, compared to <2% in pristine environments . Degradation pathways involve:

-

Phosphoesterase cleavage: Hydrolysis of phosphate ester bonds yields diphenyl phosphate and tert-butylphenol .

-

Dealkylation: Microbial enzymes remove methyl groups from the tert-butyl moiety, forming triphenyl phosphate .

-

Aromatic ring fission: Subsequent breakdown of phenolic intermediates releases and inorganic phosphorus .

Table 2: Major Metabolites of BPDP

| Metabolite | Structure | Environmental Impact |

|---|---|---|

| Diphenyl phosphate | Water-soluble; bioaccumulates in aquatic organisms | |

| tert-Butylphenol | Volatile; toxic to algae | |

| Phenol | Regulated pollutant; genotoxic |

Despite its biodegradability, BPDP’s metabolites pose ecological risks. Diphenyl phosphate, detected in 94.5% of toddler urine samples, raises concerns about chronic exposure .

Toxicological and Health Effects

BPDP disrupts endocrine and developmental processes in mammalian systems. In murine limb bud cultures, 10 µM BPDP downregulates Gli1 and Ptch1 genes, impairing endochondral ossification . These effects mirror those of PBDEs, suggesting shared mechanisms of action. Key health hazards include:

-

Acute toxicity: Inhalation of decomposition products (e.g., phosphorus oxides) causes respiratory distress .

-

Developmental toxicity: Altered Hedgehog signaling pathways lead to skeletal malformations .

-

Bioaccumulation: Metabolites like tert-butylphenyl phenyl phosphate persist in human urine at concentrations up to 351 ng/mL .

Regulatory agencies classify BPDP as a Category 3 carcinogen, though epidemiological data remain limited .

Market Dynamics and Regulatory Landscape

The global BPDP market was valued at $1.2 billion in 2019, with forecasts predicting a rise to $1.8 billion by 2027 . Regional consumption patterns reveal:

-

Asia-Pacific: 48% market share, driven by electronics manufacturing .

-

North America: 22% share, fueled by fire safety regulations .

-

Europe: 18% share, with strict REACH compliance requirements .

Regulatory challenges include evolving restrictions on OPEs and the need for greener alternatives. The U.S. EPA’s Toxic Substances Control Act (TSCA) mandates biodegradation studies for new BPDP applications, while the EU’s REACH framework enforces metabolite monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume